(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Description
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H16O6 and its molecular weight is 352.342. The purity is usually 95%.
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Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran backbone, which is known for its significant role in various bioactive molecules. The presence of the benzo[d][1,3]dioxole moiety enhances its pharmacological potential.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives. For instance, compounds similar to the target compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and interleukins (IL-1 and IL-8) by up to 98% in vitro. These findings suggest that this compound may exert similar effects through the inhibition of NF-κB signaling pathways .
Cytokine | Inhibition (%) |
---|---|
TNF-alpha | 93.8 |
IL-1 | 98 |
IL-8 | 71 |
2. Anticancer Activity
The anticancer potential of benzofuran derivatives has been well-documented. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF and K562. For example, one derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cells, indicating significant cytotoxicity . The mechanism often involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent apoptosis.
Cell Line | IC50 (μM) |
---|---|
MCF | 25.72 ± 3.95 |
K562 | Not specified |
3. Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been explored. Compounds structurally related to this compound exhibited moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . Such findings indicate potential therapeutic applications in treating bacterial infections.
Case Studies
Several case studies have illustrated the pharmacological efficacy of benzofuran derivatives:
- Study on Anti-inflammatory Effects : A derivative was tested in a model of chronic inflammation, showing a marked reduction in inflammatory markers and improved outcomes in animal models.
- Anticancer Efficacy : A recent study demonstrated that a closely related compound significantly reduced tumor growth in vivo by inducing apoptosis through ROS-mediated pathways.
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-11(21)9-23-15-6-4-14-19(22)18(26-20(14)12(15)2)8-13-3-5-16-17(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3/b18-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFAYYQBZGNSSO-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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